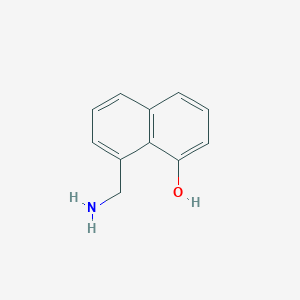

1-(Aminomethyl)-8-hydroxynaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

8-(aminomethyl)naphthalen-1-ol |

InChI |

InChI=1S/C11H11NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H,7,12H2 |

InChI Key |

VCRFCHKKYYMRLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)C(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Aminomethyl 8 Hydroxynaphthalene and Analogues

Classical Aminomethylation Reactions

Traditional methods for the aminomethylation of activated aromatic compounds like naphthols remain fundamental in synthetic organic chemistry. The Mannich and Betti reactions are cornerstone examples of these transformations.

The Mannich reaction is a three-component condensation that forms a C-C bond by aminoalkylating an acidic proton located on a substrate. bohrium.com In the context of synthesizing the target compound, 8-hydroxynaphthalene serves as the substrate containing an active hydrogen, which reacts with an aldehyde (commonly formaldehyde) and an amine (primary, secondary, or ammonia). nih.govmdpi.com Secondary aliphatic amines are the most frequently used amine reagents in this reaction. nih.gov

The reaction proceeds via the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the electron-rich naphthalene (B1677914) ring, leading to the substitution of a hydrogen atom with an aminoalkyl group. scitepress.org When formaldehyde (B43269) is the aldehyde, this process is specifically termed aminomethylation. nih.gov The synthesis of aminomethylated 8-hydroxyquinolines, a nitrogen-containing analogue of hydroxynaphthalene, demonstrates the utility of the modified Mannich reaction for this class of compounds. bohrium.commdpi.com

Table 1: Examples of Mannich Reaction Conditions for Phenolic Substrates

| Substrate | Aldehyde | Amine | Catalyst/Solvent | Product Type | Ref |

| 4-hydroxyacetophenone | Formaldehyde | Piperidine | - | Mono-Mannich base | nih.gov |

| 8-hydroxyquinoline (B1678124) | Formaldehyde | Octylamine | Ethanol | Aminomethylated 8-hydroxyquinoline | mdpi.com |

| Eugenol | Formaldehyde | Dimethylamine | - | Aminomethyl derivative | scitepress.org |

| 1-Naphthol (B170400) | Formaldehyde | Piperidine / 4-arylsulfonylpiperazines | - | Mannich bases | nih.gov |

This table is interactive and represents typical conditions reported for Mannich reactions on related substrates.

The Betti reaction is another classic, one-pot three-component reaction that yields 1-(α-aminoalkyl)-naphthols, often referred to as "Betti bases". scielo.brresearchgate.net It is considered an early example of a multicomponent reaction (MCR) and typically involves a naphthol, an aldehyde (often aromatic), and an amine. scielo.brresearchgate.net While much of the literature focuses on the use of 2-naphthol (B1666908), the principles are applicable to 1-naphthol derivatives like 8-hydroxynaphthalene for the synthesis of structural analogues.

The reaction has been extensively studied for the synthesis of chiral aminomethylnaphthols by employing chiral amines, which can induce high diastereoselectivity. scielo.brresearchgate.net These chiral products have found significant use as ligands and pre-catalysts in asymmetric synthesis. scielo.br

Alternative Synthetic Routes

Beyond classical condensations, other synthetic strategies have been developed, including the interconversion of existing functional groups and the design of novel multi-component reactions.

Functional Group Interconversion (FGI) offers alternative pathways to the target amine from precursors with different functionalities at the C1 position. ub.edufiveable.meimperial.ac.uk These multi-step sequences provide synthetic flexibility.

Key FGI strategies include:

Reduction of Amides or Nitriles: A plausible route starts with 8-hydroxy-1-naphthalenecarboxylic acid. This can be converted to the corresponding amide (8-hydroxy-1-naphthalenecarboxamide) or nitrile (8-hydroxy-1-cyanonaphthalene). Subsequent reduction of the amide or nitrile functional group using powerful reducing agents like lithium aluminum hydride (LiAlH₄) yields the primary amine, 1-(aminomethyl)-8-hydroxynaphthalene. imperial.ac.uk

Reductive Amination: This method involves the reaction of an aldehyde, such as 8-hydroxy-1-naphthaldehyde, with an amine in the presence of a reducing agent. This forms the desired aminomethyl derivative.

Hydrolysis of Amidoalkyl Naphthols: Amidoalkyl naphthols can be synthesized efficiently through multicomponent reactions. scispace.comlookchem.com The subsequent hydrolysis of the amide group provides a straightforward route to the corresponding aminoalkyl naphthols, making this a valuable FGI strategy. scispace.comlookchem.com

The development of Multi-Component Reactions (MCRs) has been driven by the principles of green chemistry, emphasizing atom economy, reduced reaction times, and operational simplicity. ijcmas.comresearchgate.net The Betti reaction itself is a foundational MCR in this area. scielo.br

Modern MCRs often employ various catalysts to synthesize precursors like amidoalkyl and carbamatoalkyl naphthols, which can then be converted to the desired aminomethyl derivatives. researchgate.netresearchgate.net For instance, the one-pot, three-component reaction of a naphthol, an aldehyde, and an amide (like acetamide (B32628) or urea) or carbamate (B1207046) produces these precursors in high yields. scispace.comresearchgate.net The use of 'grindstone chemistry' (mechanochemistry) represents an energy-efficient and solvent-free MCR approach for preparing 1-aminoalkyl-2-naphthols. ijcmas.com

Catalytic Advancements in Synthesis

Significant progress in the synthesis of aminomethylnaphthols has been achieved through the development of novel catalytic systems that improve efficiency, yield, and environmental friendliness. A wide range of catalysts have been successfully applied, particularly in Betti-type and related multicomponent reactions.

These catalysts offer advantages such as high activity, ease of separation, and recyclability. sci-hub.se For example, H-ZSM-5 zeolite, a solid acid catalyst, has been used for the synthesis of Betti bases at room temperature, providing high yields and allowing for easy catalyst recovery and reuse. sci-hub.se Similarly, Amberlite IRA-400 Cl, an ion-exchange resin, has proven to be an effective and recyclable catalyst for the one-pot synthesis of 1-(α-aminoalkyl)-2-naphthol derivatives under mild conditions. bohrium.com The use of heterogeneous catalysts like ferric hydrogensulfate [Fe(HSO₄)₃] under solvent-free conditions further highlights the trend towards greener synthetic protocols. lookchem.com

Table 2: Selected Catalytic Systems for the Synthesis of Aminomethylnaphthol Analogues

| Catalyst | Reaction Type | Substrates | Conditions | Yield | Ref |

| H-ZSM-5 zeolite (10 mol%) | Betti Reaction | 2-naphthol, benzaldehyde, pyrrolidine | Room Temperature | 92% | sci-hub.se |

| Amberlite IRA-400 Cl resin | Betti Reaction | 2-naphthol, benzaldehyde, piperidine | Ethanol, Reflux | 97% | bohrium.com |

| Baker's yeast | Betti Reaction | 2-naphthol, aldehydes, amines | Ethanol | - | bohrium.com |

| Ferric hydrogensulfate (5 mol%) | Amidoalkyl Naphthol Synthesis | 2-naphthol, benzaldehyde, acetamide | Solvent-free, 85°C | High | lookchem.com |

| p-Toluenesulfonic acid (p-TSA) | Amidoalkyl Naphthol Synthesis | 2-naphthol, aldehydes, amides | Solution or Solvent-free | - | ijcmas.com |

This is an interactive table summarizing various catalysts and conditions for synthesizing aminomethylnaphthol analogues.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods are instrumental in synthesizing analogues of 1-(aminomethyl)-8-hydroxynaphthalene, particularly those involving N-aryl or other substituted aminomethyl moieties. Transition metals such as palladium, copper, and chromium are frequently employed to facilitate these transformations.

A prominent strategy is the cross-dehydrogenative coupling (CDC), which allows for the direct formation of bonds between C-H and N-H groups, avoiding the need for pre-functionalized starting materials. nih.govnsf.gov For instance, chromium-salen complexes have been utilized to catalyze the aerobic oxidative cross-coupling of N,N-disubstituted aminonaphthalenes with various phenols and naphthols. nsf.gov This reaction proceeds under mild conditions, using air as the oxidant, and typically results in selective C-C bond formation. nsf.gov The mechanism is thought to involve an outer-sphere oxidation of the aminonaphthalene followed by a nucleophilic attack from the phenol (B47542) or naphthol partner. nsf.gov

Palladium catalysis is also widely used. For example, palladium-catalyzed cyclocarbonylation of cinnamyl compounds can produce 1-naphthol derivatives. researchgate.net More directly related to C-N bond formation, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates, a method adaptable for creating N-substituted aminonaphthalene structures. mdpi.comnih.gov Similarly, copper-catalyzed reactions have been reported for the cross-coupling of nitroarenes with phenols and other nucleophiles to form C-O bonds, a methodology that can be extended to C-N bond formation. rhhz.net

The table below summarizes representative metal-catalyzed systems used for synthesizing naphthalene derivatives analogous to the target compound.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |

| Cr-salen / Air | N,N-dialkyl aminonaphthalene | 2-Naphthol | C-C coupled biaryl | nsf.gov |

| Pd₂(dba)₃ / rac-BINAP | 8-Haloquinoline | Diamine | Bisquinolyldiamine ligand | mdpi.com |

| Copper(II) triflate | Furan-adduct | - | Aromatized 1-naphthol | nih.gov |

| Cyclopalladated ferrocenylimine | Nitroarene | Sulfinate | Aryl sulfone | rhhz.net |

This table presents examples of metal-catalyzed reactions for synthesizing naphthalene-based structures, illustrating the types of transformations possible.

Organocatalytic Systems

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and unique reactivity patterns. For the synthesis of analogues like 1-aminoalkyl-2-naphthols, which share a similar structural motif with 1-(aminomethyl)-8-hydroxynaphthalene, several organocatalytic methods have been developed.

One effective approach is the one-pot, three-component Mannich-type reaction. This method can be performed using "Grindstone Chemistry," a solvent-free technique where 2-naphthol, an aldehyde, and an amine are ground together, often with an acid catalyst like p-toluenesulfonic acid (p-TSA), to produce 1-aminoalkyl-2-naphthols in good yields. ijcmas.com The reaction is believed to proceed through an ortho-quinone methide (O-QM) intermediate formed from the aldehyde and naphthol. ijcmas.com

More complex transformations can be achieved using chiral phosphoric acids (CPAs). These catalysts can facilitate the in situ generation of reactive intermediates from stable precursors. For example, racemic tertiary alcohols derived from naphthalen-2-ol or naphthalen-2-amine can be converted into α,β,γ,δ,ε,ζ-unsaturated conjugate systems. researchgate.net A subsequent stereoselective 1,8-conjugate addition of a nucleophile, catalyzed by the CPA, leads to the formation of complex chiral tetraarylmethanes. researchgate.net This strategy highlights the ability of organocatalysts to control reactivity and stereoselectivity over extended conjugated systems. researchgate.net

Additionally, cinchona-derived squaramide organocatalysts have been developed for stereoselective Michael and aza-Michael additions, demonstrating their utility in forming C-N bonds enantioselectively. beilstein-journals.org

| Organocatalyst | Reaction Type | Substrates | Product Type | Reference |

| p-Toluenesulfonic acid (p-TSA) | Mannich-type reaction | 2-Naphthol, Aldehyde, Amine | 1-Aminoalkyl-2-naphthol | ijcmas.com |

| Chiral Phosphoric Acid | 1,8-Conjugate Addition | 6-(hydroxydiarylmethyl)naphthalen-2-ol | Chiral Tetraarylmethane | researchgate.net |

| Cinchona Squaramide | Michael Addition | Meldrum's acid, Nitrostyrene | Baclofen precursor | beilstein-journals.org |

This table showcases various organocatalytic systems and their application in synthesizing compounds with structural similarities to 1-(aminomethyl)-8-hydroxynaphthalene.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of 1-(aminomethyl)-8-hydroxynaphthalene is of significant interest, as stereochemistry is crucial for the function of many biologically active molecules and chiral ligands. Both metal-based and organocatalytic systems have been successfully applied to achieve high levels of enantioselectivity and diastereoselectivity.

Axial chirality, a feature of molecules like 1,1'-bi-2-naphthol (B31242) (BINOL), can be introduced through asymmetric oxidative coupling reactions. An iron-catalyzed homo-coupling of 2-naphthols using a chiral bisquinolyldiamine ligand has been shown to produce enantioenriched BINOL derivatives in good yields and moderate enantioselectivities (up to 81:19 er). mdpi.com Similarly, the enantioselective synthesis of C₂ symmetric 8,8'-disubstituted binaphthyl ligands has been achieved through a multi-step process starting with a chiral resolution, leading to unique chiral phosphine (B1218219) and diol ligands. nih.govresearchgate.net

Organocatalysis provides a powerful platform for stereoselective synthesis. As mentioned previously, chiral phosphoric acids can catalyze the enantioselective 1,8-addition to in situ generated intermediates, yielding tetraarylmethanes with high enantioselectivity. researchgate.net Another example involves the use of chiral quinine-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts for the α-amidoalkylation of dimethyl phosphite, producing enantiomerically enriched α-aminophosphonates with up to 92% enantiomeric excess (ee). mdpi.com

Diastereoselective reactions have also been developed. For instance, a one-pot reaction involving the alkylation of an N-benzyl-4-aryl-1,2,3,6-tetrahydropyridine followed by an ene-imine cyclization yields substituted 5-phenylmorphans as a single diastereomer in good yield. nih.gov These examples underscore the capability of modern synthetic methods to precisely control the three-dimensional structure of naphthalene-based compounds and their analogues.

| Catalyst/Method | Reaction Type | Substrates | Stereoselectivity | Product | Reference |

| Fe(ClO₄)₂ / Chiral Ligand | Asymmetric Oxidative Coupling | 2-Naphthols | Enantioselective (up to 81:19 er) | 1,1'-Bi-2-naphthol (BINOL) | mdpi.com |

| Chiral Phosphoric Acid | 1,8-Conjugate Addition | Racemic Tertiary Alcohols | Enantioselective (high ee) | Chiral Tetraarylmethanes | researchgate.net |

| Chiral Quinine Salt | Phase-Transfer Catalysis | 1-(N-acylamino)alkylphosphonium salt | Enantioselective (up to 92% ee) | α-Aminophosphonates | mdpi.com |

| One-pot Alkylation/Cyclization | Ene-imine Cyclization | Allyl halide, Tetrahydropyridine | Diastereoselective (single diastereomer) | 5-Phenylmorphans | nih.gov |

| Chiral Resolution | Classical Resolution | Racemic 7,7′-dimethoxy-[1,1′-binaphthalene]-2,2′-diol | Enantioselective | Enantiopure Binaphthyl Ligands | nih.govresearchgate.net |

This table summarizes various stereoselective synthetic methods applicable to the synthesis of chiral naphthalene derivatives.

Chemical Reactivity and Transformation Mechanisms

Reactivity at the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) contains a primary amine, which is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles.

Acylation and Alkylation: The primary amine readily undergoes acylation with acyl chlorides or anhydrides to form amides. Similarly, it can be alkylated by alkyl halides. These reactions are fundamental in modifying the compound's structure.

Schiff Base Formation: A characteristic reaction of primary amines is their condensation with aldehydes or ketones to form Schiff bases (imines). nih.govchemrevlett.com This reversible reaction, often catalyzed by acid or base, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.govchemrevlett.com Schiff bases derived from naphthylamines are known to form stable complexes with various metal ions. researchgate.netnih.gov The general structure of a Schiff base is characterized by the C=N double bond, where the nitrogen is connected to an alkyl or aryl group. chemrevlett.com

Table 1: Representative Reactions at the Aminomethyl Moiety

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-( (8-hydroxy-1-naphthalenyl)methyl)acetamide |

| Alkylation | Methyl iodide | 1-((Methylamino)methyl)-8-hydroxynaphthalene |

| Schiff Base Formation | Benzaldehyde | 1-(((Benzylidene)amino)methyl)-8-hydroxynaphthalene |

Reactivity at the Hydroxyl Group

The hydroxyl (-OH) group attached to the naphthalene (B1677914) core imparts phenolic character to the molecule. It is an activating group, meaning it increases the electron density of the aromatic ring, but its own reactivity is also significant.

Acidity and Salt Formation: As a phenol (B47542), the hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide salt. This increases its nucleophilicity.

Etherification (O-alkylation): The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. Selective O-alkylation of aminophenols can be achieved by first protecting the more nucleophilic amino group. researchgate.net

Esterification: Reaction with acyl chlorides or carboxylic anhydrides leads to the formation of esters. This transformation is often performed under basic conditions to activate the hydroxyl group.

Electrophilic Substitution Reactions on the Naphthalene Core

The naphthalene ring system is more reactive towards electrophilic substitution than benzene. libretexts.org The existing aminomethyl and hydroxyl groups are both activating and ortho-, para-directing. However, their positions on the ring and the reaction conditions determine the regioselectivity of the substitution.

Directing Effects: The hydroxyl group at C8 strongly activates the ortho (C7) and para (C5) positions. The aminomethyl group at C1 similarly activates its ortho (C2) and para (C4) positions. The interplay of these directing effects and steric hindrance dictates the site of electrophilic attack. Substitution at the C4-position is often favored due to the stability of the intermediate carbocation, which allows for resonance structures that keep one of the rings fully aromatic. libretexts.orgatamankimya.com

Nitration: Nitration of naphthalene derivatives can be complex. For instance, the nitration of 1,8-dihydroxynaphthalene yields various products depending on the conditions. rsc.org Similarly, nitration of 2-naphthalene-sulfonic acid can produce a mixture of isomers. google.com For 1-(Aminomethyl)-8-hydroxynaphthalene, nitration is expected to occur at positions activated by both the hydroxyl and amino groups, such as C5 or C7, though conditions must be carefully controlled to avoid oxidation.

Halogenation: Halogenation, such as bromination, of activated naphthalene systems like 3-amino-1,8-naphthalimide, can proceed under very mild conditions. mdpi.com For 1-(Aminomethyl)-8-hydroxynaphthalene, halogenation would likely occur at the activated positions of the naphthalene ring.

Nucleophilic Substitution Reactions on the Naphthalene Core

Nucleophilic aromatic substitution (SNA_r) on an unsubstituted naphthalene core is generally difficult and requires harsh conditions. quora.com Such reactions are more feasible if the ring is activated by strong electron-withdrawing groups (like a nitro group) or through specific mechanisms. elsevierpure.comnih.gov For 1-(Aminomethyl)-8-hydroxynaphthalene, which contains electron-donating groups, classical S_NAr is unlikely. However, reactions could potentially proceed via mechanisms like the formation of a diazonium salt from the amino group, which can then be displaced by a nucleophile, although this would first require modification of the aminomethyl group to a primary aromatic amine.

Oxidation and Reduction Pathways

The redox behavior of 1-(Aminomethyl)-8-hydroxynaphthalene is influenced by both the phenolic hydroxyl group and the aminomethyl group.

Oxidation: Phenols and naphthols are susceptible to oxidation, which can be complex and lead to quinone-type structures or polymeric materials. researchgate.net The presence of the amino group can also influence the oxidation potential. The antioxidant activity of phenolic compounds is directly related to their redox properties and their ability to neutralize free radicals. nih.gov The oxidation potentials can be studied using techniques like cyclic voltammetry. nih.govnih.gov

Reduction: The naphthalene ring can be reduced (hydrogenated) under specific catalytic conditions. Partial reduction of 1-naphthol (B170400) can yield a tetrahydro derivative, while full hydrogenation can also be achieved. atamankimya.com The specific products obtained from the reduction of 1-(Aminomethyl)-8-hydroxynaphthalene would depend on the catalyst and reaction conditions used.

Ring-Opening and Cyclization Reactions

The peri-positioning of the substituents at C1 and C8 allows for unique cyclization reactions that are not possible with other substitution patterns.

Cyclization: The proximity of the aminomethyl and hydroxyl groups facilitates intramolecular reactions to form new heterocyclic rings fused to the naphthalene core. For example, reaction with a suitable two-carbon electrophile could lead to the formation of a six-membered ring. The spontaneous cyclization of naphthalene-1,8-dicarboxylic acid to its anhydride in acidic solution highlights the favorability of forming five- or six-membered rings between peri-substituents. researchgate.net

Ring-Opening: Naphthalene ring-opening is generally not a facile process due to its aromatic stability. It typically requires harsh oxidative conditions. For example, oxidation of naphthalene with acidic potassium permanganate can lead to phthalic acid, indicating the cleavage of one of the rings. wordpress.com

Table 2: Summary of Reactivity

| Moiety | Reaction Type | General Outcome |

| Aminomethyl | Nucleophilic Attack | Forms amides, alkylated amines, Schiff bases |

| Hydroxyl | Nucleophilic/Acidic | Forms ethers, esters, phenoxide salts |

| Naphthalene Core | Electrophilic Substitution | Substitution at activated positions (e.g., C4, C5, C7) |

| Naphthalene Core | Nucleophilic Substitution | Generally unfavorable without activating groups |

| Molecule | Oxidation/Reduction | Oxidation to quinones/polymers; Reduction of aromatic ring |

| Molecule | Cyclization | Formation of peri-fused heterocyclic rings |

Structural Diversification and Derivative Synthesis

Aminomethylated Naphthols with Varied Substituents

The synthesis of aminomethylated naphthols, particularly derivatives of 2-naphthol (B1666908), has been extensively studied through multicomponent reactions like the Betti reaction and Mannich-type reactions. ijcmas.comsci-hub.seresearchgate.netmdpi.com These reactions offer a versatile platform for introducing a wide range of substituents onto the aminomethylated naphthol framework.

One common approach involves the one-pot, three-component condensation of a naphthol (such as 2-naphthol), an aldehyde, and an amine. ijcmas.comsci-hub.se The choice of aldehyde is a key determinant of the final product's structure, with a variety of aromatic aldehydes bearing different substituents being successfully employed. sci-hub.se This allows for the introduction of diverse aryl groups at the α-position of the aminoalkyl moiety.

Furthermore, the amine component can be varied, with studies demonstrating the use of both cyclic secondary amines like pyrrolidine, piperidine, and morpholine, as well as primary amines. sci-hub.se The use of different amines allows for the modification of the amino group itself, leading to a library of derivatives with distinct properties. Catalysts such as ZSM-5 and Amberlite IRA-400 Cl resin have been shown to facilitate these reactions efficiently, often under mild and environmentally friendly conditions. sci-hub.sebohrium.com

The following table summarizes the synthesis of various 1-(α-aminoalkyl)-2-naphthol derivatives via a one-pot, multi-component reaction, highlighting the diversity of aldehydes and amines that can be utilized.

Table 1: Synthesis of 1-(α-aminoalkyl)-2-naphthol Derivatives

| Aldehyde | Amine | Product No. | Time (hr) | % Yield |

|---|---|---|---|---|

| Benzaldehyde | Pyrrolidine | 4a | 1.5 | 92 |

| 4-Chlorobenzaldehyde | Pyrrolidine | 4b | 1.5 | 90 |

| 4-Methylbenzaldehyde | Pyrrolidine | 4c | 1.3 | 88 |

| 4-Methoxybenzaldehyde | Pyrrolidine | 4d | 1.5 | 85 |

| 2-Chlorobenzaldehyde | Pyrrolidine | 4e | 2 | 82 |

| Benzaldehyde | Piperidine | 4f | 1 | 90 |

| 4-Chlorobenzaldehyde | Piperidine | 4g | 1.5 | 88 |

| 4-Methylbenzaldehyde | Piperidine | 4h | 1 | 86 |

| 4-Methoxybenzaldehyde | Piperidine | 4i | 1.3 | 84 |

| 2-Chlorobenzaldehyde | Piperidine | 4j | 1.5 | 80 |

| Benzaldehyde | Morpholine | 4k | 1 | 85 |

| 4-Chlorobenzaldehyde | Morpholine | 4l | 1.3 | 82 |

| 4-Methylbenzaldehyde | Morpholine | 4m | 1.3 | 80 |

| 4-Methoxybenzaldehyde | Morpholine | 4n | 1.5 | 78 |

| 2-Chlorobenzaldehyde | Morpholine | 4o | 2 | 76 |

Adapted from a study utilizing H-ZSM-5 as a catalyst. sci-hub.se

Structural Modification of the Aminomethyl Group

Beyond the introduction of substituents via multicomponent reactions, the aminomethyl group itself can be directly modified. One significant transformation is the conversion of amidoalkyl naphthols to their corresponding aminoalkyl naphthols. mdpi.com This is typically achieved through hydrolysis of the amide functionality, providing a route to primary, secondary, or tertiary amines depending on the initial amide structure.

For instance, 1-amidoalkyl-2-naphthols, which can be synthesized through a Ritter-type reaction, serve as valuable intermediates. mdpi.comscirp.org The hydrolysis of these amides expands the accessible chemical space of aminomethylated naphthols. mdpi.com

Additionally, the nitrogen atom of the aminomethyl group can be incorporated into more complex heterocyclic systems. For example, intramolecular cyclization of amidoalkyl naphthols can lead to the formation of 1,3-oxazine derivatives. mdpi.com This highlights the utility of the aminomethyl group as a handle for constructing more elaborate molecular architectures.

Naphthalene (B1677914) Core Functionalization

Functionalization of the naphthalene core provides another avenue for structural diversification. While direct functionalization of the 1-(aminomethyl)-8-hydroxynaphthalene skeleton can be challenging, methods for the regioselective functionalization of naphthalene derivatives in general offer potential strategies. researchgate.net

For instance, transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for modifying aromatic systems. researchgate.net While specific examples on the 1-(aminomethyl)-8-hydroxynaphthalene core are not extensively reported, the principles can be applied. For example, directing groups can be used to guide the functionalization to specific positions on the naphthalene ring. researchgate.net

Research on other naphthalene derivatives has demonstrated the feasibility of introducing various functional groups, such as bromo, iodo, and formyl groups, onto the naphthalene scaffold. researchgate.net These functionalized naphthalenes can then potentially be elaborated to include the aminomethyl and hydroxyl moieties. A refined synthetic pathway towards 3-functionalized and orthogonally diprotected 5-bromo-1,8-dioxynaphthalenes has been reported, showcasing the potential for complex functionalization patterns. researchgate.net

Synthesis of Polycyclic Naphthol Analogues

The synthesis of polycyclic analogues of 1-(aminomethyl)-8-hydroxynaphthalene represents a significant step in structural diversification, leading to more rigid and conformationally defined structures. One example is the synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene. nih.gov This was achieved through a multi-step sequence starting from 8-methoxy-1-oxo-2,3-dihydro-1H-cyclopenta[a]naphthalene, involving alkylation with ethyl bromoacetate (B1195939) followed by amidation and dealkylation. nih.gov

Another approach to polycyclic systems involves the Diels-Alder reaction. For example, the reaction of Mannich bases derived from 2-naphthol can lead to the formation of benzo[a]xanthene-9,11(10H)-diones. researchgate.net These reactions proceed through in-situ generated 1,2-naphthoquinone (B1664529) 1-methides. researchgate.net

Structure-Reactivity Relationship Studies in Novel Derivatives

Understanding the relationship between the structure of these novel derivatives and their chemical reactivity is paramount for designing new synthetic routes and predicting their behavior. X-ray diffraction studies have been instrumental in elucidating the three-dimensional structures of aminomethylated naphthols. researchgate.net These studies often reveal the presence of intramolecular hydrogen bonds between the hydroxyl group and the nitrogen atom of the aminomethyl group, which can significantly influence the molecule's conformation and reactivity. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), complement experimental data by providing insights into the electronic properties and preferred conformations of these molecules. bohrium.com For example, the molecular electrostatic potential surface can be calculated to identify regions susceptible to electrophilic and nucleophilic attack. bohrium.com

The nature and position of substituents on the aromatic rings can also have a profound impact on the reactivity of the molecule. Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the hydroxyl group and the basicity of the amino group, thereby influencing their participation in subsequent reactions.

Spectroscopic Characterization and Elucidation of Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

The predicted spectrum would exhibit distinct signals for the aromatic protons on the naphthalene (B1677914) ring, the methylene protons of the aminomethyl group, and the protons of the amino and hydroxyl groups. The aromatic protons are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their exact chemical shifts and coupling patterns determined by their positions on the naphthalene ring and the electronic effects of the aminomethyl and hydroxyl substituents. The methylene protons of the -CH₂NH₂ group would likely appear as a singlet or a multiplet in the range of δ 4.0-5.0 ppm. The protons of the -NH₂ and -OH groups are expected to be broad singlets and their chemical shifts can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for 1-(Aminomethyl)-8-hydroxynaphthalene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.20 - 7.30 | Doublet | 7.5 - 8.5 |

| H-3 | 7.40 - 7.50 | Triplet | 7.5 - 8.5 |

| H-4 | 7.80 - 7.90 | Doublet | 7.5 - 8.5 |

| H-5 | 7.35 - 7.45 | Doublet | 7.0 - 8.0 |

| H-6 | 7.15 - 7.25 | Triplet | 7.0 - 8.0 |

| H-7 | 7.05 - 7.15 | Doublet | 7.0 - 8.0 |

| -CH₂- | 4.50 - 4.70 | Singlet | - |

| -NH₂ | Variable (broad) | Singlet (broad) | - |

| -OH | Variable (broad) | Singlet (broad) | - |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, a predicted ¹³C NMR spectrum for 1-(Aminomethyl)-8-hydroxynaphthalene can be estimated.

The spectrum is expected to show ten distinct signals for the ten carbon atoms of the naphthalene ring, plus one signal for the methylene carbon. The carbon atoms attached to the hydroxyl and aminomethyl groups (C-8 and C-1, respectively) and the quaternary carbons (C-4a and C-8a) would have characteristic chemical shifts. The remaining aromatic carbons will appear in the typical range for naphthalene derivatives.

Predicted ¹³C NMR Data for 1-(Aminomethyl)-8-hydroxynaphthalene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 135 - 140 |

| C-2 | 120 - 125 |

| C-3 | 125 - 130 |

| C-4 | 128 - 132 |

| C-4a | 125 - 130 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-8 | 150 - 155 |

| C-8a | 138 - 142 |

| -CH₂- | 45 - 50 |

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, aiding in the assignment of the naphthalene ring system.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of 1-(Aminomethyl)-8-hydroxynaphthalene is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H and C=C stretching and bending vibrations of the naphthalene ring.

Predicted Characteristic IR and Raman Bands for 1-(Aminomethyl)-8-hydroxynaphthalene

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200 - 3600 | Weak | Strong, Broad (IR) |

| N-H Stretch | 3300 - 3500 | Medium | Medium (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 | Medium (IR), Medium (Raman) |

| N-H Bend | 1590 - 1650 | - | Medium (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Strong (IR), Strong (Raman) |

| C-O Stretch (Phenolic) | 1200 - 1260 | - | Strong (IR) |

| C-N Stretch | 1020 - 1250 | - | Medium (IR) |

| Out-of-plane C-H Bend | 700 - 900 | - | Strong (IR) |

Note: This is a predicted data table. Actual experimental values may vary.

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the naphthalene ring, which are often strong in Raman scattering.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula of 1-(Aminomethyl)-8-hydroxynaphthalene is C₁₁H₁₁NO, which corresponds to a molecular weight of approximately 173.21 g/mol . In a high-resolution mass spectrum, the exact mass would be observed, confirming the elemental composition.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecule. The fragmentation pattern would be influenced by the stability of the resulting ions. A common fragmentation pathway for aminomethyl-substituted aromatic compounds is the cleavage of the benzylic C-C bond.

Predicted Mass Spectrometry Fragmentation for 1-(Aminomethyl)-8-hydroxynaphthalene

| m/z | Proposed Fragment Ion | Possible Neutral Loss |

| 173 | [C₁₁H₁₁NO]⁺˙ (Molecular Ion) | - |

| 156 | [C₁₁H₁₀O]⁺˙ | NH |

| 144 | [C₁₀H₈O]⁺˙ | CH₂NH |

| 143 | [C₁₀H₇O]⁺ | CH₂NH₂ |

| 115 | [C₉H₇]⁺ | CO, CH₂NH |

Note: This is a predicted data table. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Naphthalene and its derivatives are known to be chromophoric and often fluorescent.

The UV-Vis absorption spectrum of 1-(Aminomethyl)-8-hydroxynaphthalene is expected to exhibit absorption bands characteristic of the naphthalene ring system. The presence of the electron-donating amino and hydroxyl groups is likely to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted naphthalene.

Upon excitation with UV light, 1-(Aminomethyl)-8-hydroxynaphthalene is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties, including the quantum yield and lifetime, can be influenced by factors such as solvent polarity and pH due to the presence of the amino and hydroxyl groups. For related hydroxynaphthalene derivatives, fluorescence emission maxima are often observed in the range of 350-450 nm.

Predicted Electronic Spectroscopy Data for 1-(Aminomethyl)-8-hydroxynaphthalene

| Parameter | Predicted Value |

| UV-Vis Absorption | |

| λmax 1 | ~280 - 300 nm |

| λmax 2 | ~320 - 340 nm |

| Fluorescence Emission | |

| λem | ~380 - 420 nm |

Note: This is a predicted data table based on related compounds. Actual experimental values may vary.

X-ray Diffraction Analysis for Solid-State Structures

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), was conducted to obtain X-ray diffraction data for the compound 1-(Aminomethyl)-8-hydroxynaphthalene. This investigation aimed to retrieve detailed information regarding its single-crystal X-ray analysis, which is the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.

Despite a thorough search, no published single-crystal X-ray diffraction studies for 1-(Aminomethyl)-8-hydroxynaphthalene could be located. Consequently, critical crystallographic data, such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and atomic coordinates, are not available in the public domain.

The absence of this experimental data means that a detailed analysis of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding patterns involving the aminomethyl and hydroxyl groups), cannot be provided at this time. The determination of these structural parameters is entirely dependent on the successful growth of a single crystal suitable for X-ray diffraction analysis and the subsequent public dissemination of the results.

While crystallographic data exists for isomeric and related compounds, such as 8-amino-1-naphthol and 1-hydroxynaphthalene, this information cannot be extrapolated to accurately describe the solid-state structure of 1-(Aminomethyl)-8-hydroxynaphthalene due to the significant structural differences.

Therefore, the following data table, which would typically present the crystallographic parameters for the compound of interest, remains unpopulated.

Interactive Data Table: Crystallographic Data for 1-(Aminomethyl)-8-hydroxynaphthalene

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) | Data Not Available |

| R-factor | Data Not Available |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and reactivity of molecules. For 1-(Aminomethyl)-8-hydroxynaphthalene, these methods can offer a fundamental understanding of its chemical nature.

Electronic Structure and Molecular Orbital Analysis

A primary application of quantum chemical calculations is the determination of the electronic structure. This involves mapping the electron density distribution to understand regions of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack.

Molecular Orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For 1-(Aminomethyl)-8-hydroxynaphthalene, the presence of both an amino and a hydroxyl group on the naphthalene (B1677914) core would significantly influence the electron distribution and, consequently, the HOMO and LUMO energies.

Illustrative Data Table: Calculated Electronic Properties of a Naphthalene Derivative

| Parameter | Illustrative Value | Significance for 1-(Aminomethyl)-8-hydroxynaphthalene |

| HOMO Energy | -5.2 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |

Note: The values in this table are illustrative and based on typical results for similar aromatic compounds. Actual values for 1-(Aminomethyl)-8-hydroxynaphthalene would require specific calculations.

Reaction Pathway and Transition State Calculations

Quantum chemical methods can be employed to model reaction pathways and locate transition states for various chemical transformations involving 1-(Aminomethyl)-8-hydroxynaphthalene. For instance, the protonation/deprotonation of the amino and hydroxyl groups, or its participation in condensation reactions, can be computationally modeled. By calculating the energies of reactants, products, and transition states, one can determine reaction barriers and predict the feasibility and kinetics of a reaction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a view of molecular motion and conformational changes. nih.gov

For 1-(Aminomethyl)-8-hydroxynaphthalene, MD simulations could be used to explore its conformational landscape, particularly the orientation of the aminomethyl and hydroxyl groups relative to the naphthalene ring. In a solvent environment, MD can also shed light on the solvation structure and the hydrogen bonding network formed between the solute and solvent molecules.

Prediction of Chemical Behavior and Interactions

By combining quantum chemical calculations and MD simulations, a comprehensive picture of the chemical behavior and interaction potential of 1-(Aminomethyl)-8-hydroxynaphthalene can be developed. For example, its interaction with metal ions or biological macromolecules could be investigated. Docking studies, which predict the preferred orientation of one molecule when bound to a second, could be performed to understand how 1-(Aminomethyl)-8-hydroxynaphthalene might interact with a protein active site.

Theoretical Spectroscopic Parameter Derivations

Computational methods are also invaluable for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: The vibrational frequencies of 1-(Aminomethyl)-8-hydroxynaphthalene can be calculated using DFT. These theoretical frequencies can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be a powerful tool for structure verification.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.

Illustrative Data Table: Predicted Spectroscopic Parameters for a Naphthalene Derivative

| Spectroscopic Technique | Parameter | Illustrative Predicted Value |

| IR Spectroscopy | O-H stretch | ~3400 cm⁻¹ |

| N-H stretch | ~3300 cm⁻¹ | |

| ¹³C NMR Spectroscopy | Aromatic C | 110-150 ppm |

| -CH₂- | ~45 ppm | |

| UV-Vis Spectroscopy | λmax | ~290 nm, ~330 nm |

Note: These values are illustrative and represent typical ranges for the functional groups on a naphthalene core. Precise values for 1-(Aminomethyl)-8-hydroxynaphthalene would need to be calculated.

Advanced Analytical Chemistry Research Applications

Development of Fluorescent Chemical Sensors and Probes

The inherent fluorescence of the naphthalene (B1677914) moiety in 1-(aminomethyl)-8-hydroxynaphthalene makes it a prime candidate for the development of fluorescent chemosensors. The proximity of the aminomethyl and hydroxyl groups provides a potential binding site for metal ions and other analytes. The interaction with an analyte could modulate the fluorescence properties of the naphthalene ring system through mechanisms such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or excited-state intramolecular proton transfer (ESIPT).

While direct studies on 1-(aminomethyl)-8-hydroxynaphthalene as a fluorescent sensor are not extensively reported, research on similar structures provides a strong basis for its potential. For instance, Schiff bases derived from naphthol are known to act as "off-on" fluorescent sensors for ions like Zn²⁺. nih.gov The sensing mechanism often involves the inhibition of C=N isomerization and π-π stacking interactions upon metal ion coordination, leading to a significant enhancement in fluorescence. nih.gov Similarly, derivatives of 1,8-naphthalimide (B145957) are widely used as fluorophores in the construction of chemosensors for various metal ions. sigmaaldrich.com The amino and hydroxyl groups of 1-(aminomethyl)-8-hydroxynaphthalene could serve as a selective binding pocket for specific metal ions, leading to a measurable change in its fluorescence emission.

Table 1: Hypothetical Fluorescence Response of 1-(Aminomethyl)-8-hydroxynaphthalene to Various Metal Ions

| Metal Ion | Fluorescence Change | Potential Mechanism |

| Cu²⁺ | Quenching | Paramagnetic quenching, PET |

| Zn²⁺ | Enhancement | CHEF, inhibition of PET |

| Al³⁺ | Enhancement | CHEF, formation of a rigid complex |

| Hg²⁺ | Quenching | Heavy atom effect, PET |

| Fe³⁺ | Quenching | Paramagnetic quenching, PET |

This table is a hypothetical representation based on the behavior of similar fluorescent chemosensors and requires experimental verification for 1-(aminomethyl)-8-hydroxynaphthalene.

Chromatographic Separation Methodologies

In the field of chromatography, 1-(aminomethyl)-8-hydroxynaphthalene could be utilized in two primary ways: as an analyte to be separated and quantified, or as a derivatizing agent to enable the detection of other molecules.

Given its polar functional groups, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable technique for the separation of 1-(aminomethyl)-8-hydroxynaphthalene. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape, would likely provide effective separation from its isomers and related compounds. A study on the separation of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid utilized a reversed-phase HPLC method with an acetonitrile/water/phosphoric acid mobile phase, which suggests a viable starting point for method development for 1-(aminomethyl)-8-hydroxynaphthalene.

Furthermore, the primary amine group of 1-(aminomethyl)-8-hydroxynaphthalene makes it a potential derivatizing reagent for the analysis of compounds containing carboxylic acids or aldehydes. The reaction would form a stable, fluorescent derivative that can be easily detected by a fluorescence detector in HPLC, significantly enhancing the sensitivity of the analysis.

Table 2: Proposed HPLC Method Parameters for the Analysis of 1-(Aminomethyl)-8-hydroxynaphthalene

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: ~280 nm, Emission: ~340 nm) or UV (280 nm) |

| Injection Volume | 10 µL |

These parameters are proposed based on the analysis of similar compounds and would require optimization.

Electrochemical Detection Systems

The electrochemical properties of 1-(aminomethyl)-8-hydroxynaphthalene are expected to be influenced by the hydroxyl and aminomethyl groups on the naphthalene ring. The 8-hydroxy-1-naphthylamine structure is analogous to an aminophenol, which is known to be electrochemically active. The compound can likely be oxidized at a solid electrode, such as a glassy carbon electrode.

Research on the electrochemical detection of amino-substituted naphthalene compounds has shown that these molecules can be detected with high sensitivity using techniques like electrochemical impedance spectroscopy (EIS) and differential pulse voltammetry (DPV). nih.gov The interaction of these compounds with DNA immobilized on an electrode surface led to significant changes in the charge transfer resistance, forming the basis for a sensitive detection method. nih.gov It is plausible that 1-(aminomethyl)-8-hydroxynaphthalene could be detected using similar principles. The oxidation potential would be expected to be influenced by the pH of the supporting electrolyte due to the proton-coupled electron transfer processes involving the hydroxyl and amino groups.

A modified electrode, for instance, one prepared by the electrodeposition of 1-amino-2-naphthol-4-sulfonic acid on a glassy carbon electrode, has been successfully used for the voltammetric determination of 8-hydroxyquinoline (B1678124). mu-varna.bg This suggests that 1-(aminomethyl)-8-hydroxynaphthalene could either be the target of such a sensor or be used to modify an electrode surface for the detection of other electroactive species.

Spectroscopic Reagents for Chemical Analysis

Beyond its potential as a fluorescent sensor, 1-(aminomethyl)-8-hydroxynaphthalene could serve as a versatile spectroscopic reagent in chemical analysis. Its UV-Visible absorption spectrum is expected to be characteristic of the hydroxynaphthalene chromophore, with absorption maxima in the ultraviolet region. nih.govnih.gov

The primary amine functionality allows for its use as a derivatizing agent to introduce a fluorescent naphthalene tag onto other molecules, thereby facilitating their detection and quantification by fluorescence spectroscopy. For instance, it could react with isothiocyanates or isocyanates to label amino acids or peptides for sensitive analysis.

In the context of colorimetric assays, the compound could potentially be used in reactions that lead to a colored product. The aminophenol-like structure might undergo oxidative coupling reactions to form intensely colored dye molecules. While 1-naphthol (B170400) itself is a well-known reagent in tests for carbohydrates (Molisch's test) and arginine (Sakaguchi test), the introduction of the aminomethyl group in 1-(aminomethyl)-8-hydroxynaphthalene could modulate its reactivity and specificity in similar analytical tests. researchgate.net

Role in Advanced Materials Chemistry Research

Integration into Responsive Materials

The development of "smart" materials that respond to external stimuli such as pH, temperature, light, or the presence of specific analytes is a major frontier in materials science. The inherent structure of 1-(Aminomethyl)-8-hydroxynaphthalene makes it a compelling candidate for integration into such responsive systems. The amino and hydroxyl groups are known to be sensitive to changes in the chemical environment.

Naphthalene (B1677914) derivatives featuring amino and hydroxyl functionalities are well-established as fluorescent probes. nih.gov These molecules can exhibit changes in their fluorescence emission intensity or wavelength upon interaction with metal ions or changes in pH. nih.gov The lone pair of electrons on the nitrogen of the aminomethyl group and the oxygen of the hydroxyl group in 1-(Aminomethyl)-8-hydroxynaphthalene can act as binding sites for metal cations. Coordination with a metal ion would alter the electronic structure of the naphthalene ring, leading to a detectable change in its photophysical properties, such as a shift in fluorescence or a change in color. This mechanism forms the basis for highly sensitive and selective chemical sensors. For instance, fluorescent probes based on naphthalene derivatives have been successfully developed for the detection of Al³⁺ ions in aqueous solutions. nih.gov

Applications in Organic Optoelectronic Materials Research

Organic optoelectronics is a field focused on the use of carbon-based materials in electronic and optical devices like organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the electronic properties of the organic materials used, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Naphthalene derivatives are recognized for their conjugated π-electron system, which is essential for charge transport. tandfonline.com The introduction of electron-donating groups (like amino and hydroxyl) or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels and, consequently, the material's semiconducting properties. tandfonline.com Studies on related naphthalene derivatives with hydroxyl and amino substituents have shown that these materials can be useful as p-type semiconductors due to their low HOMO values. tandfonline.com The specific arrangement of the aminomethyl and hydroxyl groups in 1-(Aminomethyl)-8-hydroxynaphthalene could lead to unique intramolecular hydrogen bonding, which would influence the planarity of the molecule and its packing in the solid state, thereby affecting its charge transport characteristics.

Research into various naphthalene derivatives has demonstrated that substitutions on the naphthalene core significantly impact their electrical parameters. For example, dihydroxyl-substituted naphthalenes exhibit relatively high drift mobility, a key parameter for semiconductor performance. tandfonline.com While specific data for 1-(Aminomethyl)-8-hydroxynaphthalene is not yet available, the principles established for analogous compounds suggest its potential utility in this domain.

Table 1: Electronic Properties of Selected Naphthalene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Reorganization Energy (eV) | Drift Mobility (cm²/Vs) |

|---|---|---|---|---|

| Naphthalene | <-5 | -1.567 to -1.066 | 0.19 ± 0.05 | - |

| 1,7-Naphthol | <-5 | - | 0.17 ± 0.04 | (4.0 ± 1.6) × 10⁻⁴ |

| 1,5-Naphthol | <-5 | - | - | (3.2 ± 1.3) × 10⁻⁴ |

Data extrapolated from studies on naphthalene derivatives for comparative purposes. tandfonline.com

Nanomaterial Functionalization

The functionalization of nanomaterials—the process of modifying their surfaces with specific molecules—is a powerful strategy to impart new properties and functionalities. medcomadvance.com Nanoparticles, such as those made of gold, silica (B1680970), or graphene oxide, can be endowed with the unique optical, electronic, or responsive characteristics of the molecules attached to their surface.

The aminomethyl group of 1-(Aminomethyl)-8-hydroxynaphthalene provides a versatile handle for covalent attachment to a wide range of nanomaterial surfaces. For example, the primary amine can react with carboxyl groups on the surface of functionalized graphene oxide or with other reactive moieties to form stable chemical bonds. This surface modification can enhance the dispersibility and biocompatibility of the nanoparticles in various media. medcomadvance.com

Once anchored to a nanoparticle, the 1-(Aminomethyl)-8-hydroxynaphthalene moiety could confer its responsive and photophysical properties to the nanomaterial. This could lead to the development of hybrid nanosensors where, for instance, the fluorescence of the functionalized nanoparticles is quenched or enhanced in the presence of a specific analyte. Research has demonstrated the effectiveness of functionalizing graphene oxide with 8-hydroxyquinoline (B1678124), a structurally related compound, to create efficient fluorescent nanosensors for metal ions like Zn²⁺. researchgate.net By analogy, nanoparticles functionalized with 1-(Aminomethyl)-8-hydroxynaphthalene could be designed for targeted applications in bioimaging, where the nanoparticles are directed to specific cells or tissues, and their fluorescence is used for visualization and sensing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Aminomethyl)-8-hydroxynaphthalene, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization of naphthalene derivatives. Key steps include hydroxylation at the 8-position followed by aminomethylation at the 1-position. Optimization should focus on solvent polarity (e.g., ethanol/water mixtures for solubility), temperature control (40–60°C to prevent decomposition), and catalyst selection (e.g., palladium-based catalysts for efficient coupling). Monitor intermediates via TLC and adjust stoichiometry (1:1.2 molar ratio for amine donors) to maximize yield .

Q. Which spectroscopic techniques are most effective for characterizing 1-(Aminomethyl)-8-hydroxynaphthalene, and what key spectral features should researchers focus on?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns:

- Hydroxyl proton: δ 9.8–10.2 ppm (broad singlet, D₂O exchangeable).

- Aminomethyl group: δ 3.4–3.8 ppm (triplet, J = 6 Hz for –CH₂–NH₂).

- Aromatic protons: δ 6.8–8.2 ppm (multiplet, naphthalene backbone).

High-resolution mass spectrometry (HRMS) should verify molecular ion [M+H]⁺ with <2 ppm error. FT-IR peaks at 3350 cm⁻¹ (–OH) and 1620 cm⁻¹ (C–N stretch) confirm functional groups .

Q. What initial in vitro models are appropriate for assessing the compound's cytotoxicity, and how should exposure parameters be standardized?

- Methodological Answer : Use human hepatoma (HepG2) or lung epithelial (A549) cell lines for cytotoxicity screening. Standardize exposure durations (24–72 hours) and concentrations (1–100 μM) in serum-free media. Include positive controls (e.g., naphthalene derivatives with known toxicity) and measure viability via MTT assays. Account for metabolic activation by pre-treating cells with CYP450 inducers like β-naphthoflavone .

Q. How should researchers approach the purification of 1-(Aminomethyl)-8-hydroxynaphthalene, considering its solubility and stability?

- Methodological Answer : Employ flash chromatography with silica gel (ethyl acetate/hexane, 3:7 ratio) for initial purification. For polar impurities, use recrystallization in ethanol/water (70:30) at 4°C. Stabilize the compound under nitrogen atmosphere and store at –20°C in amber vials to prevent oxidation. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. What are the critical parameters to monitor during scale-up from milligram to gram quantities in laboratory synthesis?

- Methodological Answer :

- Heat dissipation : Use jacketed reactors to control exothermic reactions.

- Mixing efficiency : Optimize stirrer speed (≥500 rpm) to avoid local hot spots.

- Intermediate isolation : Implement in-line IR spectroscopy for real-time monitoring.

- Yield consistency : Conduct DoE (Design of Experiments) to identify critical factors (e.g., pH, temperature) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data across different model systems (e.g., rodent vs. human cell lines)?

- Methodological Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

- Step 4 : Identify outcome discrepancies (e.g., hepatic vs. respiratory toxicity).

- Step 5 : Assess study bias (e.g., species-specific metabolic differences via CYP2F2 in mice).

- Step 7 : Rate evidence confidence (prioritize studies with dose-response data).

Cross-validate using physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What factorial design approaches optimize reaction parameters for stereochemical control during synthesis?

- Methodological Answer : Use a 2³ full factorial design to evaluate:

- Factors : Temperature (25°C vs. 50°C), catalyst loading (5% vs. 10% Pd/C), and solvent polarity (THF vs. DMF).

- Response variables : Enantiomeric excess (HPLC with chiral column) and yield.

Statistical analysis (ANOVA) identifies significant interactions (e.g., temperature × solvent for stereoselectivity) .

Q. What computational strategies predict metabolic pathways and reactive intermediates of 1-(Aminomethyl)-8-hydroxynaphthalene?

- Methodological Answer :

- In silico prediction : Use CYP450 isoform-specific docking (e.g., CYP1A1/2A6) via AutoDock Vina to identify oxidation sites.

- Metabolite simulation : Apply DFT calculations (B3LYP/6-31G*) to predict epoxide or quinone intermediates.

Validate with LC-MS/MS in microsomal incubations (human liver microsomes + NADPH) .

Q. How can structure-activity relationship (SAR) studies be designed to modify pharmacological properties of this compound?

- Methodological Answer :

- Core modifications : Introduce electron-withdrawing groups (–NO₂ at C3) to enhance electrophilicity.

- Side-chain variations : Replace aminomethyl with guanidinomethyl for improved solubility.

Test analogs in receptor-binding assays (e.g., fluorescence polarization for kinase inhibition) and correlate with QSAR models (partial least squares regression) .

Q. What methodologies assess the long-term stability of 1-(Aminomethyl)-8-hydroxynaphthalene under various storage conditions?

- Methodological Answer : Conduct ICH Q1A-compliant stability studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.